2-Acetylcyclopentanone

Description

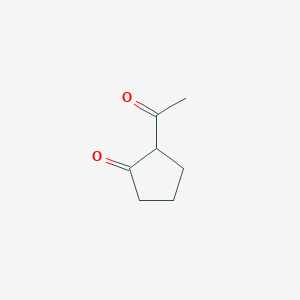

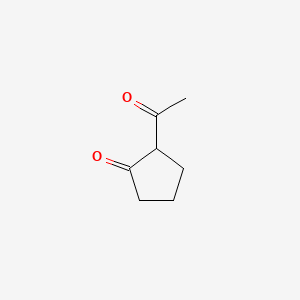

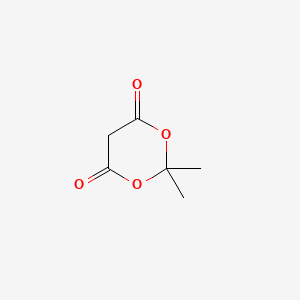

Structure

3D Structure

Properties

IUPAC Name |

2-acetylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWDNIFICGLKEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862730 | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-46-8 | |

| Record name | 2-Acetylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Acetylcyclopentanone

CAS Number: 1670-46-8

This document provides a comprehensive technical overview of 2-Acetylcyclopentanone (2-ACP), intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis, purification, and its significant role as a cytoprotective agent, particularly in models of drug-induced hepatotoxicity.

Compound Identification and Properties

This compound is a β-dicarbonyl compound that exists in equilibrium between its keto and enol tautomeric forms.[1] This equilibrium is fundamental to its chemical reactivity and biological activity. The enol form is stabilized by an intramolecular hydrogen bond.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1670-46-8 | [3] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Clear light yellow to brown liquid | [4] |

| Density | 1.043 g/mL at 25 °C | [1] |

| Boiling Point | 72-75 °C at 8 mmHg (10 hPa) | [1] |

| Flash Point | 72 °C (161.6 °F) | [5] |

| Refractive Index | n20/D 1.489 | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone. | [6] |

| InChI Key | OSWDNIFICGLKEE-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

| Technique | Description | Reference(s) |

| ¹H NMR | Proton Nuclear Magnetic Resonance spectra are available for structural elucidation. | [7] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectra provide information on the carbon skeleton. | [8] |

| FTIR Spectroscopy | The keto form exhibits characteristic symmetric and asymmetric C=O vibrational modes at 1748 cm⁻¹ and 1715 cm⁻¹, respectively. | [2][3] |

| Mass Spectrometry | Mass spectra are available for determining the molecular weight and fragmentation pattern. | [3][9] |

Chemistry and Synthesis

The chemical behavior of this compound is dominated by its ability to form a resonance-stabilized enolate anion. This nucleophilic enolate is key to both its synthetic utility and its biological mechanism of action.

References

- 1. This compound 98 1670-46-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H10O2 | CID 98471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scribd.com [scribd.com]

- 7. This compound(1670-46-8) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound [webbook.nist.gov]

physical properties of 2-Acetylcyclopentanone

An In-depth Technical Guide to the Physical Properties of 2-Acetylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No: 1670-46-8). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols for determining these properties are provided.

Core Physical and Chemical Properties

This compound, with the molecular formula C7H10O2, is a ketone and a valuable intermediate in organic synthesis.[1][2][3][4] It is recognized for its utility in the preparation of various pharmaceuticals.[5]

Table 1: Summary of Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Formula | C7H10O2 | |

| Molecular Weight | 126.15 g/mol | [1][3][4] |

| Appearance | Clear light yellow to brown liquid | [1][2][5] |

| Melting Point | 60-70 °C | [1][5][6][7][8] |

| Boiling Point | 72-75 °C | at 8 mmHg[1][5][7][8][9] |

| 196-198 °C | at 760 mmHg[10] | |

| Density | 1.043 g/mL | at 25 °C[1][5][9] |

| Refractive Index (n D) | 1.489 | at 20 °C[1][5][7][8][9] |

| Flash Point | 163 °F (72.8 °C) | [1][5][6][7][8] |

| Vapor Pressure | 0.00713 mmHg | at 25 °C[1][5][8] |

| Solubility | Soluble in alcohol and organic solvents | [2][10] |

| Water: 35 g/L | at 25 °C[2] | |

| Water: 17,940 mg/L (estimated) | at 25 °C[6][10] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The Thiele tube method is a common and efficient technique that requires a small sample size.[12]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

High-boiling point oil (e.g., mineral oil)

-

Rubber band or thread

Procedure:

-

Fill the small test tube to about half-full with this compound.[12]

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[12][13]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12][13]

-

Insert this assembly into the Thiele tube, which is filled with oil, making sure the sample is immersed but the open end of the test tube remains above the oil level.[12][13]

-

Gently heat the side arm of the Thiele tube.[12][13] Convection currents will ensure uniform heating of the oil bath.[13]

-

As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[12][13] This indicates the temperature is just above the boiling point.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[12][13] Record this temperature.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[14][15] For a pure crystalline solid, this occurs over a narrow range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (one end sealed)

-

Sample of solid this compound

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry and in a fine powdered form.[16]

-

Load the sample into a capillary tube by pressing the open end into the powder. A sample height of 1-2 mm is sufficient.[14]

-

Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom.[17]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[16][17]

-

Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.[17]

-

Reduce the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point.[17]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[15]

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[18]

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder or a pycnometer (density bottle) for higher accuracy

-

Sample of liquid this compound

-

Thermometer

Procedure (using a graduated cylinder):

-

Measure and record the mass of a clean, dry 100-mL graduated cylinder.[18]

-

Add a precisely measured volume of this compound (e.g., 20-25 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[18]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[18]

-

Measure and record the temperature of the liquid.[18]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[18][19]

-

Calculate the density using the formula: Density = Mass / Volume.[20]

-

Repeat the measurement two more times and calculate the average density to improve accuracy.[18]

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a fundamental property for identifying and assessing the purity of liquid substances.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Sample of liquid this compound

-

Dropper

-

Soft tissue paper

Procedure:

-

Turn on the refractometer and the constant temperature water bath, setting it to the desired temperature (commonly 20 °C).

-

Clean the prism surfaces of the refractometer with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

-

Using a dropper, place a few drops of this compound onto the lower prism surface.

-

Close the prisms firmly. The liquid should spread evenly to form a thin film.

-

Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

If a color fringe is visible, adjust the chromaticity screw until the boundary line is sharp and achromatic.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms immediately after the measurement.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[21]

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

Spatula

-

Vortex mixer or shaker

-

Analytical balance

-

Various solvents (e.g., water, ethanol, acetone)

Procedure (Qualitative):

-

Place a small, measured amount of this compound (e.g., 0.05 mL or 25 mg) into a small test tube.[22]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[22]

-

After each addition, stopper the test tube and shake it vigorously.[22]

-

Observe whether the solute dissolves completely.

-

Record the substance as "soluble," "sparingly soluble," or "insoluble" in that specific solvent at the recorded temperature.

Procedure (Quantitative - Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a flask.

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[23]

-

After agitation, allow the solution to stand undisturbed at the same temperature until the excess, undissolved solute has settled.

-

Carefully withdraw a sample from the clear, supernatant liquid. It is crucial to separate the saturated solution from the undissolved solid.[23]

-

Analyze the concentration of the solute in the sample using a reliable analytical method, such as UV-spectrophotometry, HPLC, or gas chromatography.[24] The resulting concentration is the solubility of the compound in that solvent at that temperature.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.

Caption: Workflow for determining the .

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound CAS#: 1670-46-8 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-アセチルシクロペンタノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-acetyl cyclopentanone, 1670-46-8 [thegoodscentscompany.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pennwest.edu [pennwest.edu]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. wjec.co.uk [wjec.co.uk]

- 20. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 21. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. solubility experimental methods.pptx [slideshare.net]

2-Acetylcyclopentanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-acetylcyclopentanone, a versatile building block in organic synthesis. Its unique structural features make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and development.

Physicochemical Properties of this compound

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 126.15 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₁₀O₂ | [1][2][3][5][6] |

| CAS Number | 1670-46-8 | [1][2] |

| Density | 1.043 g/mL at 25 °C | [3] |

| Boiling Point | 72-75 °C at 8 mmHg | [3][6] |

| Melting Point | 60-70 °C | [3][6] |

| Flash Point | 163 °F (72.8 °C) | [3] |

| Refractive Index | n20/D 1.489 | [3] |

Synthesis of this compound: A Conceptual Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common and illustrative method is the Claisen condensation of cyclopentanone (B42830) with an acetylating agent, such as ethyl acetate (B1210297), followed by decarboxylation. The following diagram outlines a conceptual workflow for this process.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Claisen Condensation

The following provides a generalized experimental protocol for the synthesis of this compound. Researchers should adapt this procedure based on specific laboratory conditions and safety protocols.

Materials:

-

Cyclopentanone

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol (B145695)

-

Hydrochloric acid (aqueous solution)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of cyclopentanone and ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

-

Reaction: The reaction mixture is heated to reflux for a specified period to drive the Claisen condensation to completion.

-

Workup - Acidification: After cooling to room temperature, the reaction mixture is carefully acidified with a dilute aqueous solution of hydrochloric acid.

-

Workup - Extraction: The resulting aqueous mixture is transferred to a separatory funnel, and the product is extracted with an appropriate organic solvent. The organic layers are combined.

-

Workup - Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent.

-

Purification - Solvent Removal: The drying agent is removed by filtration, and the solvent is removed from the filtrate using a rotary evaporator.

-

Purification - Distillation: The crude product is purified by distillation under reduced pressure to yield pure this compound.

Note: This is a conceptual protocol. For detailed experimental procedures, including specific quantities, reaction times, and temperatures, please refer to peer-reviewed chemical literature.

References

An In-depth Technical Guide to the Synthesis of 2-Acetylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-acetylcyclopentanone, a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. The core methodologies detailed herein are the Dieckmann Condensation, the Claisen Condensation, and the Stork Enamine Synthesis. This document furnishes detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams generated using Graphviz to illustrate the logical progression of each synthetic pathway. This guide is intended to serve as a practical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

This compound is a β-dicarbonyl compound that serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including natural products and pharmacologically active compounds. Its utility stems from the reactivity of its acidic α-hydrogen and the presence of two carbonyl groups, which allow for a wide range of chemical transformations. The selection of an appropriate synthetic strategy for this compound is contingent upon factors such as desired yield, scalability, and the availability of starting materials. This guide explores the most prevalent and effective methods for its preparation.

Synthetic Methodologies

Dieckmann Condensation Route

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] For the synthesis of this compound, this route typically begins with the cyclization of diethyl adipate (B1204190) to form ethyl 2-oxocyclopentanecarboxylate, followed by acylation and decarboxylation.[3][4][5]

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

-

In a reaction vessel equipped for reflux, combine 950g of toluene, 132g of 98% sodium ethoxide, and 300g of diethyl adipate.[5]

-

Heat the mixture to reflux. Monitor the reaction's progress using gas chromatography until the concentration of diethyl adipate is below 1%.[5]

-

Once the reaction is complete, remove the ethanol (B145695) generated during the reaction. Cool the vessel to 30°C.

-

Neutralize the mixture with 30% hydrochloric acid. Separate the organic and aqueous layers.

-

Collect the organic phase, dry it, and perform vacuum fractionation at 83-88°C/5mmHg to yield ethyl 2-oxocyclopentanecarboxylate.[5]

-

-

Step 2: Acylation and Decarboxylation to Yield this compound

-

The sodio-derivative of ethyl 2-oxocyclopentanecarboxylate, formed in the previous step, is treated in situ with ethyl chloroacetate (B1199739) under reflux conditions.[3]

-

The resulting product is then hydrolyzed and decarboxylated to yield this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield of Ethyl 2-oxocyclopentanecarboxylate | 82% | [5] |

| Purity of Intermediate | 98% | [5] |

| Boiling Point of Intermediate | 83-88°C / 5mmHg | [5] |

Logical Workflow Diagram:

Stork Enamine Synthesis Route

The Stork enamine synthesis provides a milder alternative to base-mediated reactions for the acylation of ketones.[6][7][8] This method involves the formation of an enamine from cyclopentanone (B42830) and a secondary amine, followed by acylation and subsequent hydrolysis of the resulting iminium salt.[8][9][10]

Experimental Protocol:

-

Step 1: Formation of the Enamine

-

In a flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone (1 equivalent) and a secondary amine such as pyrrolidine (B122466) (1.5 equivalents) in dry toluene.[6]

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Reflux the mixture to azeotropically remove water. Monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).[6]

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude enamine by vacuum distillation.

-

-

Step 2: Acylation of the Enamine

-

Step 3: Hydrolysis to this compound

-

Hydrolyze the resulting mixture with 10% aqueous HCl.[6]

-

Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Purify the crude product by recrystallization or distillation to yield this compound.[6]

-

Quantitative Data (for analogous reactions):

| Parameter | Value | Compound | Reference |

| Yield of Enamine | 88% | 1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine | [6] |

| Yield of Acylated Product | 76% | 2-Acetylcyclohexanone | [11] |

Logical Workflow Diagram:

Claisen Condensation Route

A mixed Claisen condensation between cyclopentanone and an ester, such as ethyl acetate, can also be employed to synthesize this compound.[12][13][14] This reaction requires a strong base to deprotonate the α-carbon of the ketone, forming an enolate that then attacks the ester.

Experimental Protocol:

-

In a suitable reaction vessel, mix cyclopentanone and ethyl formate.

-

Add a strong base, such as sodium ethoxide, to the mixture. A higher yield is often obtained by mixing the carbonyl components before adding the base.[14]

-

The reaction proceeds via nucleophilic acyl substitution to form the β-keto aldehyde, which in this case is 2-formylcyclopentanone.

-

Subsequent reaction with a methylating agent followed by appropriate workup would be required to obtain this compound.

Quantitative Data:

Logical Workflow Diagram:

Purification

The final product, this compound, can be purified by the following general procedure:

-

Dissolve the crude product in petroleum ether (boiling point 30-60°C).

-

Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over a suitable drying agent (e.g., Drierite).

-

Fractionally distill the solution under vacuum to obtain the purified this compound.[15]

Conclusion

The synthesis of this compound can be effectively achieved through several established organic reactions. The Dieckmann condensation offers a reliable route starting from acyclic diesters, while the Stork enamine synthesis provides a milder alternative for the direct acylation of cyclopentanone. The Claisen condensation represents another viable, though potentially less direct, approach. The choice of method will be guided by the specific requirements of the synthesis, including scale, desired purity, and available resources. The protocols and data presented in this guide offer a solid foundation for the successful laboratory preparation of this important synthetic intermediate.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. ias.ac.in [ias.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. In the mixed Claisen reaction of cyclopentanone with ethyl formate, a muc.. [askfilo.com]

- 15. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2-Acetylcyclopentanone

For researchers, scientists, and professionals in drug development, a thorough understanding of molecular behavior is paramount. Tautomerism, a form of constitutional isomerism, plays a critical role in the chemical reactivity, bioavailability, and metabolic pathways of many organic compounds. This guide provides a detailed exploration of the keto-enol tautomerism of 2-acetylcyclopentanone (ACPE), a β-dicarbonyl compound of interest in various chemical and pharmaceutical applications.

The Tautomeric Equilibrium of this compound

This compound exists as a dynamic equilibrium between its diketo form and two enol tautomers. The enol forms are stabilized by intramolecular hydrogen bonding, creating a six-membered ring-like structure. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent and temperature.

The two primary enol tautomers arise from the formation of an enol with either the exocyclic or the endocyclic carbonyl group. The equilibrium between these tautomeric forms can be represented as follows:

Caption: Keto-enol tautomerism of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers is a critical parameter that influences the compound's properties and reactivity. This ratio is typically quantified by the equilibrium constant, KT = [Enol]/[Keto].

Data Presentation

| Solvent System | Method | Parameter | Value | Reference |

| Water | UV-Vis Spectroscopy | KE ([Enol]/[Keto]) | 0.23 | [1] |

| Water | UV-Vis Spectroscopy | pKa (Enol) | 7.72 | [1] |

| Water | UV-Vis Spectroscopy | pKa (Keto) | 8.12 | [1] |

An infrared spectroscopy study has shown that in aprotic organic solvents, this compound exists as a mixture of the diketo form and two enol forms. The concentration of the diketo tautomer was observed to increase with the polarity of the solvent. This suggests that in more polar solvents, the equilibrium shifts towards the more polar diketo form.

Experimental Protocols

Accurate determination of the keto-enol tautomer ratio requires precise experimental techniques. The following sections detail the methodologies for the key analytical methods used.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution. The keto and enol forms have distinct proton signals that can be integrated to determine their relative concentrations.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration (typically 10-20 mg/mL).

-

Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: The α-proton (methine proton) typically appears as a triplet or multiplet.

-

Enol form: The enolic proton gives a characteristic signal at a downfield chemical shift (often >10 ppm). The vinyl proton also has a distinct signal.

-

-

Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the α-proton) and a signal corresponding to the enol form (e.g., the enolic proton or the vinyl proton).

-

Calculate the percentage of each tautomer using the following formula:

-

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

% Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100

-

-

The equilibrium constant (KT) can then be calculated as: KT = % Enol / % Keto.

-

Caption: Experimental workflow for ¹H NMR analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to determine the keto-enol equilibrium constant by analyzing the absorbance at the λmax of the enol form, which is typically more conjugated and absorbs at a longer wavelength than the keto form.

Methodology:

-

Solvent and Solution Preparation:

-

Choose a solvent that is transparent in the UV-Vis region of interest.

-

Prepare a series of solutions of this compound with varying concentrations in the chosen solvent.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Identify the λmax corresponding to the enol tautomer.

-

-

Data Analysis:

-

The keto-enol equilibrium constant (KE) can be determined by analyzing the changes in absorbance at the λmax of the enol as a function of concentration or by using methods that involve changing the pH of the solution to shift the equilibrium.[1]

-

The molar extinction coefficient of the pure enol form is often required for precise calculations, which can be determined under conditions where the equilibrium is shifted completely to the enol side (e.g., in a non-polar solvent or by derivatization).

-

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies, particularly in the carbonyl stretching region.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in suitable IR-transparent solvents (e.g., CCl₄, CHCl₃).

-

Alternatively, spectra can be recorded on the neat liquid or as a KBr pellet for the solid state.

-

-

Spectral Acquisition:

-

Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands:

-

Keto form: Two distinct C=O stretching bands for the cyclopentanone (B42830) and acetyl carbonyl groups.

-

Enol form: A broad O-H stretching band (due to intramolecular hydrogen bonding) and a C=O stretching band at a lower frequency compared to the keto form, along with a C=C stretching band.

-

-

Quantitative analysis can be performed by measuring the intensities of the characteristic carbonyl bands of the keto and enol forms, although this can be more challenging than with NMR due to overlapping bands and differences in molar absorptivities.

-

Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Generally, for β-dicarbonyl compounds, the more polar diketo form is favored in more polar solvents, while the less polar, intramolecularly hydrogen-bonded enol form is favored in non-polar solvents.

Caption: Solvent polarity's effect on the equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a complex equilibrium influenced by various factors, most notably the solvent environment. While quantitative data in aqueous media is available, further research utilizing ¹H NMR spectroscopy across a range of organic solvents would provide a more complete understanding of its tautomeric behavior. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such investigations, enabling a deeper insight into the chemical nature of this versatile compound. This knowledge is essential for its effective application in drug development and other scientific disciplines where molecular structure and reactivity are of prime importance.

References

An In-depth Technical Guide to 2-Acetylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetylcyclopentanone, a versatile ketone with applications in organic synthesis and potential therapeutic relevance. This document details its chemical identity, physicochemical properties, spectroscopic data, and involvement in biological pathways, with a focus on its protective role in drug-induced hepatotoxicity.

Chemical Identity and Properties

This compound, with the IUPAC name 2-acetylcyclopentan-1-one , is a dicarbonyl compound that exists in equilibrium with its enol tautomers.[1] This tautomerism plays a role in its chemical reactivity and biological activity.

Synonyms: (R,S)-2-Acetyl-cyclopentanone, 2-Acetylcyclopentan-1-one, Acetylcyclopentanone, o-acetylcyclopentanone[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₂ | [1][2] |

| Molecular Weight | 126.15 g/mol | [1][2] |

| CAS Number | 1670-46-8 | [1] |

| Appearance | Clear light yellow to brown liquid | [2] |

| Boiling Point | 72-75 °C at 8 mmHg | [2] |

| Density | 1.043 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.489 | [2] |

| Flash Point | 163 °F | [2] |

| pKa | 10.87 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. |

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~2.3 | m | CH₂ (cyclopentanone ring) |

| ~1.9 | m | CH₂ (cyclopentanone ring) | |

| ~2.2 | s | CH₃ (acetyl group) | |

| ~3.5 | t | CH (enol form) | |

| ¹³C NMR | ~218 | s | C=O (cyclopentanone) |

| ~205 | s | C=O (acetyl) | |

| ~58 | d | CH | |

| ~38 | t | CH₂ | |

| ~29 | t | CH₂ | |

| ~21 | t | CH₂ | |

| ~28 | q | CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The presence of both keto and enol forms can lead to a more complex spectrum than depicted.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its carbonyl functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (cyclopentanone, keto form) |

| ~1715 | Strong | C=O stretch (acetyl, keto form) |

| ~1650 | Medium | C=C stretch (enol form) |

| ~1600 | Medium | C=O stretch (conjugated, enol form) |

| 2800-3000 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern that aids in its identification.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 126 | Moderate | [M]⁺ (Molecular ion) |

| 111 | High | [M - CH₃]⁺ |

| 83 | Moderate | [M - CH₃CO]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base peak) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of cyclopentanone. Below is a representative experimental protocol.

Materials:

-

Cyclopentanone

-

Acetic anhydride (B1165640)

-

Sodium ethoxide

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (10%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Petroleum ether

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Cyclopentanone is added dropwise to the sodium ethoxide solution at 0 °C with stirring.

-

Acetic anhydride is then added dropwise to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of cold 10% hydrochloric acid until the solution is acidic.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Purification Protocol

For high-purity this compound, the following purification method can be employed:

Procedure:

-

Dissolve the crude this compound in petroleum ether (b.p. 30-60 °C).

-

Wash the solution with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure.

-

Perform fractional distillation under vacuum to obtain the purified product.[3]

Biological Significance and Signaling Pathways

Recent studies have highlighted the potential of this compound as a cytoprotective agent, particularly in the context of drug-induced liver injury. It has been shown to mitigate the hepatotoxicity caused by an overdose of acetaminophen (B1664979).[3]

Acetaminophen-Induced Hepatotoxicity and the Protective Role of this compound

Acetaminophen overdose leads to the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4][5] NAPQI depletes cellular glutathione (B108866) (GSH) stores and covalently binds to mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.[4][5] this compound is believed to exert its protective effects by acting as a scavenger of reactive oxygen species (ROS) and by modulating cellular signaling pathways involved in oxidative stress response.

The signaling cascade of acetaminophen-induced hepatotoxicity and the proposed intervention point of this compound are illustrated in the following diagram.

Experimental Workflow: Synthesis of this compound

The following diagram outlines the key steps in the laboratory synthesis and purification of this compound.

References

- 1. This compound | C7H10O2 | CID 98471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1670-46-8 [chemicalbook.com]

- 4. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Acetylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-acetylcyclopentanone, a versatile β-dicarbonyl compound. It covers its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization, with a focus on providing detailed experimental protocols and structured data for easy reference.

Chemical Structure and Identification

This compound is a cyclic β-diketone that plays a significant role as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[1] Its structure consists of a five-membered cyclopentanone (B42830) ring substituted at the second position with an acetyl group.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 2-acetylcyclopentan-1-one |

| CAS Number | 1670-46-8 |

| Molecular Formula | C₇H₁₀O₂ |

| SMILES | CC(=O)C1CCCC1=O |

| InChI | InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3 |

Physicochemical Properties

This compound is typically a clear, light yellow to brown liquid.[2] A summary of its key physical and chemical properties is presented below.

Table of Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 126.15 g/mol | |

| Density | 1.043 g/mL at 25 °C | [2] |

| Boiling Point | 72-75 °C at 8 mmHg (10 hPa) | [2] |

| Flash Point | 72 °C (163 °F) | [2] |

| Refractive Index (n20/D) | 1.489 | [2] |

| Storage Temperature | 2-8°C | [2] |

| pKa | 10.87 ± 0.20 (Predicted) |[2] |

Keto-Enol Tautomerism

A critical feature of this compound, like other β-dicarbonyl compounds, is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a cyclic intramolecular hydrogen bond, which creates a conjugated system. This equilibrium is fundamental to its reactivity.

Caption: Keto-enol tautomerism in this compound.

Synthesis and Purification

This compound is commonly synthesized through condensation reactions. A representative method involves the Dieckmann condensation of a 1,6-diester like diethyl adipate (B1204190) to form a cyclic β-keto ester, followed by acylation.

Experimental Protocol: Synthesis via Dieckmann Condensation and Acylation

This protocol outlines a two-step synthesis starting from diethyl adipate.

Step 1: Synthesis of 2-Ethoxycarbonylcyclopentanone via Dieckmann Condensation

-

Reaction Setup: In a flame-dried 2 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 200 mL of toluene (B28343) and sodium metal (17.2 g, 0.749 mol).[3]

-

Sodium Dispersion: Heat the mixture to reflux with vigorous stirring to disperse the sodium into a fine sand-like suspension.[3]

-

Reactant Addition: Cool the flask to 90°C and add an additional 500 mL of toluene. Prepare a mixture of diethyl adipate (150 mL, 0.749 mol), 5 mL of absolute ethanol, and 60 mL of toluene. Add this mixture dropwise to the reaction flask over approximately 1 hour.[3]

-

Reaction: Maintain the temperature and continue stirring for 6 hours to complete the cyclization.[3] The optimal reaction temperature for this cyclization has been reported as 95°C.[4]

-

Work-up: After the reaction is complete, cool the mixture to 30°C. Carefully neutralize with 30% hydrochloric acid. Separate the organic and aqueous layers.[5]

-

Purification: Dry the collected organic phase and purify by vacuum distillation to yield 2-ethoxycarbonylcyclopentanone.[5]

Step 2: Acylation to form this compound (Representative Protocol)

-

Enolate Formation: To a solution of 2-ethoxycarbonylcyclopentanone (1 equivalent) in a suitable aprotic solvent (e.g., THF, toluene), add a strong base such as sodium ethoxide (1 equivalent) at 0-5°C to form the enolate.

-

Acylation: Add acetyl chloride (1 equivalent) dropwise to the enolate solution while maintaining the cool temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified as described below.

Experimental Protocol: Purification

A standard purification method for crude this compound is as follows:

-

Dissolution: Dissolve the crude ketone in petroleum ether (boiling range 30-60°C).[2][6]

-

Aqueous Wash: Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[2][6]

-

Drying: Separate the organic layer and dry it over a suitable drying agent like Drierite (anhydrous calcium sulfate).[2][6]

-

Fractional Distillation: Filter off the drying agent and concentrate the solution. Perform fractional distillation under reduced pressure (vacuum) to obtain the purified this compound.[2][6]

Caption: General workflow for synthesis and purification.

Spectroscopic Data

The structural identity and purity of this compound are confirmed using various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table of Spectroscopic Data

| Technique | Data and Interpretation |

|---|---|

| ¹H NMR | Spectra available from sources like ChemicalBook. The spectrum shows characteristic peaks for the methyl protons of the acetyl group and the methylene (B1212753) and methine protons of the cyclopentanone ring. The presence of both keto and enol forms in solution can lead to a more complex spectrum. |

| ¹³C NMR | Spectra available from sources like SpectraBase. Distinct signals for the two carbonyl carbons (one from the ketone in the ring and one from the acetyl group) are observed, along with peaks for the aliphatic carbons. |

| IR Spectroscopy | The IR spectrum shows strong characteristic absorption bands for the carbonyl (C=O) groups. In the keto form, symmetric and asymmetric vibrational modes of the two carbonyl groups are observed around 1748 cm⁻¹ and 1715 cm⁻¹. |

| Mass Spectrometry | The mass spectrum (electron ionization) shows a molecular ion peak corresponding to its molecular weight (m/z = 126.15). |

(Note: Specific peak assignments and coupling constants for NMR can be found in the referenced spectroscopic databases.)

References

- 1. Dieckmann Condensation [organic-chemistry.org]

- 2. lookchem.com [lookchem.com]

- 3. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 4. globethesis.com [globethesis.com]

- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. This compound | 1670-46-8 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2-Acetylcyclopentanone in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

This compound (CAS No. 1670-46-8), a cyclic β-dicarbonyl compound, is a versatile intermediate in organic synthesis. Its utility in the synthesis of pharmaceuticals and other complex organic molecules necessitates a thorough understanding of its solubility characteristics in different solvent systems. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development. This guide summarizes the available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Data Presentation: Quantitative Solubility of this compound

The quantitative solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available data sheets and chemical property databases, the following information has been compiled. It is important to note that some of this data is estimated.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 17940 mg/L | Estimated[1][2] |

| Alcohol | Not Specified | Soluble | Qualitative[1] |

| Acetone | Not Specified | Soluble | Qualitative[3] |

| Ethanol | Not Specified | Soluble | Qualitative[3] |

| Ether | Not Specified | Soluble | Qualitative |

| Petroleum Ether | Not Specified | Soluble | Qualitative[4] |

Note on Data: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact quantitative value has not been specified in the cited sources. Researchers are advised to experimentally determine the precise solubility for their specific applications.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point is recommended).

-

Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

-

Accurately weigh the evaporating dish with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried solute.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) * 100

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

References

thermodynamic properties of 2-Acetylcyclopentanone

An In-depth Technical Guide to the Thermodynamic Properties of 2-Acetylcyclopentanone

Introduction

This compound (CAS No. 1670-46-8), a β-dicarbonyl compound, is a significant intermediate in organic and pharmaceutical synthesis.[1][2] Its utility in the preparation of antiepileptic drugs and EZH2 inhibitors highlights its importance in medicinal chemistry.[2] A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, purification processes, and for predicting its behavior in various chemical systems. This guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of this compound, details relevant experimental protocols, and visualizes key chemical processes.

Physicochemical and Thermodynamic Data

The following tables summarize the available quantitative data for this compound. These values are a combination of experimentally determined and computationally predicted data.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Units | Source |

| Molecular Formula | C₇H₁₀O₂ | - | [3] |

| Molecular Weight | 126.15 | g/mol | [3] |

| Melting Point | 60-70 | °C | [3][4] |

| Boiling Point | 72-75 (at 8 mmHg) | °C | [1][3] |

| 196-198 (at 760 mmHg) | °C | [5] | |

| Density | 1.043 (at 25 °C) | g/mL | [1][3] |

| Flash Point | 163 / 161 | °F | [3][5] |

| 71.67 / 72 | °C | [4][5] | |

| Vapor Pressure | 0.00713 (at 25 °C) | mmHg | [3][4] |

| 0.384 (at 25 °C, est.) | mmHg | [5] | |

| Refractive Index | n20/D 1.489 | - | [1][3] |

| pKa | 10.87 ± 0.20 (Predicted) | - | [3] |

| logP (o/w) | 0.945 (Crippen Method) | - | [6][7] |

Table 2: Calculated Thermodynamic Properties of this compound

These properties were calculated using the Joback method, a group contribution method for the estimation of thermophysical properties.[6][7]

| Property | Symbol | Value | Units | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -206.90 | kJ/mol | [6][7] |

| Enthalpy of Formation (Standard) | ΔfH°gas | -377.61 | kJ/mol | [6][7] |

| Enthalpy of Fusion (Standard) | ΔfusH° | 8.93 | kJ/mol | [6][7] |

| Enthalpy of Vaporization (Standard) | ΔvapH° | 42.43 | kJ/mol | [6][7] |

| Critical Temperature | Tc | 722.38 | K | [6][7] |

| Critical Pressure | Pc | 3848.31 | kPa | [6][7] |

| Critical Volume | Vc | 0.382 | m³/kmol | [6][7] |

| Normal Boiling Point | Tboil | 496.53 | K | [6][7] |

| Normal Melting Point | Tfus | 297.70 | K | [6][7] |

Table 3: Temperature-Dependent Ideal Gas Heat Capacity (Joback Method) [6]

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |

| 496.53 | 223.91 |

| 534.17 | 237.74 |

| 571.81 | 250.89 |

| 609.46 | 263.36 |

| 647.10 | 275.16 |

| 684.74 | 286.26 |

| 722.38 | 296.68 |

Table 4: Reduced Pressure Boiling Points [8][9]

| Boiling Point (K) | Pressure (bar) |

| 346.7 | 0.01 |

| 358 to 363 | 0.020 |

| 374 to 376 | 0.032 |

Core Chemical Processes and Experimental Protocols

Keto-Enol Tautomerism

A key characteristic of this compound is its existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is fundamental to its reactivity. The enol form is stabilized by the formation of an intramolecular hydrogen bond.

Experimental Protocol: Determination of Keto-Enol Equilibrium Constant (KE)

A study by Iglesias (2002) detailed a method for determining the keto-enol equilibrium constant in aqueous solutions using UV-Vis spectrophotometry. The protocol leverages the different UV absorption spectra of the keto and enol forms and how they are affected by the presence of micelles.[10]

Methodology: [10]

-

Preparation of Solutions: Prepare aqueous solutions of this compound. Prepare separate series of these solutions containing varying concentrations of anionic, cationic, or nonionic surfactants (e.g., SDS, CTAB, Triton X-100) to form micelles.

-

UV-Vis Spectroscopy: Record the UV absorption spectrum for each solution. The presence of micelles alters the polarity of the microenvironment around the this compound molecules, causing a shift in the keto-enol equilibrium which is observable in the UV spectrum.

-

Data Analysis: Measure the changes in absorbance at the maximum absorption wavelength as a function of surfactant concentration.

-

Calculation of KE: Apply a quantitative treatment to the absorbance data to calculate the keto-enol equilibrium constant (KE).

-

Determination of Acidity Constants: By analyzing spectral changes as a function of pH in basic aqueous media, the acidity equilibrium constant (Ka) can be determined. Combining KE and Ka allows for the calculation of the individual acidity constants for the enol (as an oxygen acid, pKEa = 7.72) and the ketone (as a carbon acid, pKKa = 8.12).[10]

The following diagram illustrates the general workflow for this experimental protocol.

Experimental Protocol: Purification

A standard laboratory procedure for the purification of this compound involves vacuum fractionation.[11][12]

-

Dissolution: Dissolve the crude this compound in petroleum ether (boiling range 30-60 °C).

-

Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as Drierite (anhydrous calcium sulfate).

-

Fractionation: Filter off the drying agent and remove the solvent under reduced pressure. Fractionally distill the remaining liquid under vacuum to obtain pure this compound. The compound gives a characteristic violet color with ethanolic ferric chloride (FeCl₃), which can be used as a qualitative test for the enol content.[11][12]

References

- 1. 2-乙酰基环戊酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Cas 1670-46-8,this compound | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-acetyl cyclopentanone, 1670-46-8 [thegoodscentscompany.com]

- 6. chemeo.com [chemeo.com]

- 7. This compound (CAS 1670-46-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. Keto–enol/enolate equilibria in the this compound system. An unusual reaction mechanism in enol nitrosation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound CAS#: 1670-46-8 [m.chemicalbook.com]

- 12. This compound | 1670-46-8 [chemicalbook.com]

An In-depth Technical Guide to 2-Acetylcyclopentanone: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-acetylcyclopentanone, a versatile ketone that has played a significant role as a building block in organic synthesis, particularly in the development of pharmaceuticals. This document delves into the historical discovery and early characterization of this compound, offers detailed experimental protocols for its synthesis, presents its key physicochemical and spectral data in a structured format, and explores its application as a crucial intermediate in the synthesis of bioactive molecules, with a focus on quinolone-based antimycobacterial agents.

Introduction

This compound (CAS No. 1670-46-8), with the chemical formula C₇H₁₀O₂, is a β-dicarbonyl compound characterized by an acetyl group attached to a cyclopentanone (B42830) ring.[1][2][3] Its unique structural features, including the presence of two carbonyl groups and its existence in a keto-enol tautomeric equilibrium, make it a reactive and valuable intermediate in a variety of chemical transformations.[1] This guide aims to be a core resource for researchers and professionals in the fields of organic chemistry and drug development by providing a detailed account of its history, synthesis, and applications.

History and Discovery

While a definitive first synthesis remains to be pinpointed from the available literature, the characterization and significant synthetic work on this compound appear to have commenced in the mid-20th century. Key publications from the 1950s laid the groundwork for understanding its properties and reactivity. Notably, the work of Manyik et al. (1953), Acheson (1956), House and Wasson (1957), and Martin and Frenelius (1959) are frequently cited in the context of its purification and characterization, suggesting their seminal role in establishing the chemical identity of this compound.[1][4] These early investigations were crucial in unlocking the synthetic potential of this compound.

Physicochemical and Spectral Data

A comprehensive collection of the physical, chemical, and spectral properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₂ | [2][4] |

| Molecular Weight | 126.15 g/mol | [2][4] |

| CAS Number | 1670-46-8 | [2][4] |

| Appearance | Clear light yellow to brown liquid | [4] |

| Boiling Point | 72-75 °C at 8 mmHg | [4] |

| Density | 1.043 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.489 | [4] |

| Flash Point | 163 °F (72.8 °C) | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; insoluble in water. | [5] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Data available, specific shifts depend on solvent and tautomeric form. |

| ¹³C NMR | Data available, specific shifts depend on solvent and tautomeric form. |

| IR (Infrared) | Characteristic peaks for C=O stretching (ketone and acetyl groups). |

| MS (Mass Spectrometry) | Molecular ion peak and characteristic fragmentation pattern. |

Synthesis of this compound

The synthesis of this compound is most classically achieved through the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[6][7][8] This powerful ring-forming reaction has been a cornerstone of cyclic ketone synthesis.

Dieckmann Condensation: A General Overview

The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a dicarboxylic acid ester to form a β-keto ester.[6][7][9] For the synthesis of this compound, the logical precursor would be an ester of 6-oxoheptanoic acid. The reaction proceeds via the formation of an enolate at the α-carbon of one ester group, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic intermediate that subsequently eliminates an alkoxide to form the β-keto ester.[8][9]

Detailed Experimental Protocol: Synthesis via Acylation of Cyclopentanone Enamine

A common and effective method for the synthesis of this compound involves the acylation of an enamine of cyclopentanone. This method avoids the harsher conditions that can sometimes be associated with direct acylation of ketones.

Materials:

-

Cyclohexanone

-

Toluene

-

Acetic Anhydride (B1165640)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclopentanone and a slight excess of pyrrolidine in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Acylation: Cool the reaction mixture to room temperature. Slowly add acetic anhydride to the enamine solution with stirring. The reaction is typically exothermic. After the initial reaction subsides, stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction by adding dilute hydrochloric acid. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.[10]

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. This equilibrium is a fundamental aspect of its reactivity, as the enol form is a key intermediate in many of its reactions. The position of the equilibrium is influenced by factors such as the solvent and temperature.

Applications in Drug Development

This compound serves as a valuable starting material and intermediate in the synthesis of various pharmaceuticals. Its ability to undergo a wide range of chemical transformations makes it a versatile scaffold for the construction of complex molecular architectures.

Synthesis of Quinolone-Based Antimycobacterial Agents

A significant application of this compound is in the synthesis of quinolone derivatives, a class of antibiotics known for their potent activity against a variety of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[11] The cyclopentanone ring can be elaborated into the core quinolone structure, and the acetyl group provides a handle for further functionalization.

The general synthetic strategy involves the reaction of this compound with an appropriate aniline (B41778) derivative to form an enaminone, which can then be cyclized to form the quinolone ring system. Subsequent modifications can be made to introduce various substituents to modulate the biological activity of the final compound.

Conclusion

This compound is a historically significant and synthetically versatile molecule. From its early characterization in the mid-20th century to its contemporary use in the synthesis of life-saving drugs, it has proven to be an invaluable tool for organic chemists. This guide has provided a detailed overview of its history, synthesis, properties, and applications, with the aim of serving as a valuable resource for the scientific community. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

- 1. This compound | 1670-46-8 [chemicalbook.com]

- 2. This compound | C7H10O2 | CID 98471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-acetyl cyclopentanone, 1670-46-8 [thegoodscentscompany.com]

- 4. lookchem.com [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 10. scribd.com [scribd.com]

- 11. Discovery of quinolone derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Acetylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetylcyclopentanone (CAS No: 1670-46-8), a versatile building block in organic synthesis. The document details available data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also outlines standardized experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. It is important to note that this compound can exist as a mixture of keto and enol tautomers, which can influence the observed spectra. The data presented here primarily pertains to the keto form unless otherwise specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for this compound is typically acquired in deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄)[1].

¹H NMR Data

¹³C NMR Data

Similar to the ¹H NMR data, a complete, assigned list of ¹³C chemical shifts is not consistently reported. However, the spectrum would be expected to show distinct signals for the two carbonyl carbons, the methine carbon, the methyl carbon of the acetyl group, and the methylene (B1212753) carbons of the cyclopentanone (B42830) ring.

| Assignment | Expected Chemical Shift Range (ppm) |

| C=O (acetyl) | 200 - 210 |

| C=O (cyclopentanone) | 210 - 220 |

| CH (C2) | 50 - 60 |

| CH₂ (cyclopentanone) | 20 - 40 |

| CH₃ (acetyl) | 25 - 35 |

Note: These are estimated ranges based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching vibrations corresponding to the acetyl and cyclopentanone moieties.

| **Frequency (cm⁻¹) ** | Intensity | Assignment |

| 1748 | Strong | C=O stretch (acetyl group) |

| 1715 | Strong | C=O stretch (cyclopentanone ring) |

| 2950 - 2850 | Medium | C-H stretch (alkyl) |

Data sourced from studies on the keto form of this compound.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The mass spectrum of this compound is typically obtained using electron ionization (EI).

| m/z | Relative Intensity | Possible Fragment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | High | [M - CH₃]⁺ |

| 83 | Moderate | [M - CH₃CO]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

The molecular ion peak is observed at m/z 126, corresponding to the molecular weight of this compound (C₇H₁₀O₂)[2]. The base peak at m/z 43 is characteristic of an acetyl group.

Experimental Protocols